

Application Note: Quantitative Analysis of DEHA using Isotope Dilution GC-MS/MS

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl)adipate-d8*

CAS No.: 1214718-98-5

Cat. No.: B580356

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Abstract

This application note details a robust protocol for the quantification of Bis(2-ethylhexyl) adipate (DEHA) in complex matrices (biological fluids and fatty food simulants) using **Bis(2-ethylhexyl)adipate-d8** (DEHA-d8) as an internal standard. By employing Isotope Dilution Mass Spectrometry (IDMS) on a GC-MS/MS platform, this method corrects for variable extraction efficiencies and matrix-induced ionization suppression. The protocol achieves a Limit of Quantitation (LOQ) of 0.05 mg/kg, compliant with EU Regulation 10/2011 specific migration limits (SML).

Introduction

DEHA is a widely used plasticizer in polyvinyl chloride (PVC) films, particularly in food packaging (cling films) and medical tubing. Due to its non-covalent bonding to the polymer matrix, DEHA can migrate into lipophilic media, posing potential toxicological risks.

Accurate quantification is challenging due to:

- **Ubiquitous Contamination:** DEHA is a common laboratory contaminant, often leaching from plastic caps, Parafilm, and pipette tips.
- **Matrix Effects:** Lipids in biological samples suppress ionization in mass spectrometry.

This protocol utilizes DEHA-d8, where the adipate backbone is fully deuterated (), shifting the molecular mass by +8 Da. This allows the internal standard to behave chemically identically to the analyte while being spectrally distinct.

Regulatory Context^{[1][2][3][4][5]}

- EU Regulation 10/2011: Sets a Specific Migration Limit (SML) for DEHA (FCM No. 207) at 18 mg/kg in food or food simulants.
- US FDA: Regulates DEHA as an indirect food additive (21 CFR 175.300).

Principle of Method (IDMS)

The method relies on the principle of Isotope Dilution. A known amount of DEHA-d8 is spiked into the sample before extraction. Since the isotopologue possesses identical physicochemical properties (solubility, pKa, volatility) to the target analyte, it compensates for:

- Loss during extraction: If 50% of DEHA is lost, 50% of DEHA-d8 is also lost. The ratio remains constant.
- Injection variability: Corrects for volume errors in the GC inlet.

Mechanism of Detection (GC-MS/MS)

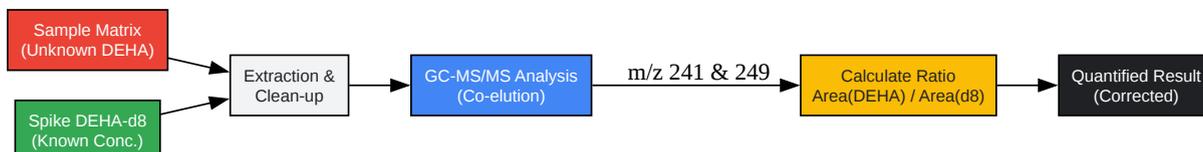
We utilize Electron Ionization (EI) with Multiple Reaction Monitoring (MRM).

- Target (DEHA): Precursor
241
Product
129.
- Internal Standard (DEHA-d8): Precursor
249
Product

129.

Note: The precursor ions correspond to the

fragment (loss of one ethylhexyl chain). Since the deuterium label is on the adipate backbone, the mass shift is preserved in this fragment.



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Figure 1: Isotope Dilution Workflow ensuring self-validation against matrix effects.

Materials and Reagents

Chemicals

Component	Specification	CAS Number
Analyte	Bis(2-ethylhexyl) adipate (DEHA), >99%	103-23-1
Internal Standard	Bis(2-ethylhexyl)adipate-d8, >98% isotopic purity	1214718-98-5
Solvent A	n-Hexane (Pesticide Grade)	110-54-3
Solvent B	Acetonitrile (LC-MS Grade)	75-05-8
Drying Agent	Sodium Sulfate (anhydrous), baked at 400°C	7757-82-6

Equipment

- GC-MS/MS: Agilent 7890B GC with 7000D Triple Quadrupole (or equivalent).
- Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 μm).

- Glassware: Borosilicate glass, baked at 400°C for 4 hours to remove background plasticizers. Strictly NO plastic pipette tips or Parafilm.

Experimental Protocols

Preparation of Standard Solutions

- Stock Solution (Mix A): Dissolve 10 mg DEHA in 10 mL Hexane (1000 µg/mL).
- Internal Standard Stock (Mix IS): Dissolve 5 mg DEHA-d8 in 10 mL Hexane (500 µg/mL).
- Working IS Solution: Dilute Mix IS to 10 µg/mL in Hexane.

Sample Preparation (Liquid-Liquid Extraction)

For liquid samples (e.g., serum, simulants):

- Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.
- Spike: Add 50 µL of Working IS Solution (10 µg/mL) to the sample. Vortex for 10 seconds.
 - Scientific Rationale: Spiking before extraction ensures the IS experiences the same matrix interactions as the analyte.
- Extract: Add 2.0 mL Acetonitrile. Vortex vigorously for 1 minute.
 - Note: Acetonitrile precipitates proteins and extracts DEHA.
- Phase Separation: Centrifuge at 3000 x g for 5 minutes.
- Supernatant Transfer: Transfer the upper organic layer to a clean glass vial.
- Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
- Reconstitution: Reconstitute in 200 µL Hexane. Transfer to a GC vial with a glass insert.

Instrumental Analysis (GC-MS/MS)

GC Parameters:

- Inlet: Splitless mode, 280°C.
- Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
- Oven Program:
 - Initial: 100°C (hold 1 min)
 - Ramp 1: 20°C/min to 220°C
 - Ramp 2: 5°C/min to 300°C (hold 3 min)
- Transfer Line: 290°C.

MS Parameters (EI, Triple Quad):

- Source Temp: 230°C.
- Collision Gas: Nitrogen (1.5 mL/min).
- Acquisition: MRM Mode.

Compound	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Role
DEHA	241.2 ()	129.1 (Adipoyl frag)	15	Quantifier
DEHA	241.2	147.1	20	Qualifier
DEHA-d8	249.2 ()	129.1	15	Internal Std

Note on Transitions: The transition 249 -> 129 for the internal standard implies the loss of the deuterated backbone fragment to form the unlabeled side-chain fragment. This is acceptable as long as the precursor selection (Q1) is specific (249 vs 241).

Data Analysis & Calculations

Quantification is performed using the Response Factor (RF) derived from a calibration curve.

The concentration in the unknown sample (C_x)

) is calculated as:

Where

C_{IS} is the concentration of the internal standard in the final extract, corrected for the sample mass.

Method Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass these checks:

Parameter	Acceptance Criteria
Linearity (r)	> 0.995 (Range: 0.05 – 20 mg/kg)
Recovery	80% – 110% (Spiked samples)
Precision (RSD)	$< 15\%$ (n=6 replicates)
Blank Check	$< 10\%$ of LOQ (Critical due to background contamination)

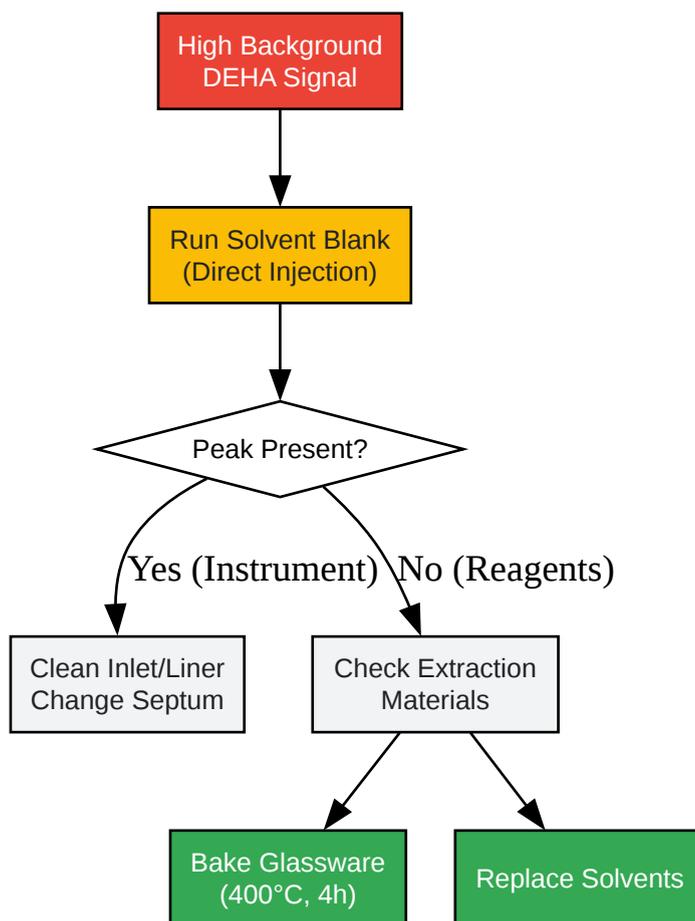
Troubleshooting & Pitfalls

The "Ghost Peak" Phenomenon

Issue: Detecting DEHA in blank samples. Cause: Leaching from plastic labware. Solution:

- Wash all glassware with Acetone and Hexane immediately before use.
- Bake glassware at 400°C.
- Replace plastic solvent wash bottle tubes with Teflon (PTFE).

- Self-Validation: Run a "System Blank" (inject pure hexane) before the "Method Blank" to distinguish instrument contamination from extraction contamination.



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Figure 2: Troubleshooting logic for background contamination.

References

- European Commission. (2011).[1][2] Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food.[3] Official Journal of the European Union.[1] [Link](#)
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- European Food Safety Authority (EFSA). (2019).[1] Update of the risk assessment of di-butylphthalate (DBP), butyl-benzyl-phthalate (BBP), bis(2-ethylhexyl)phthalate (DEHP), di-isononylphthalate (DINP) and di-isodecylphthalate (DIDP) for use in food contact materials. EFSA Journal. [Link](#)(Note: Provides context on plasticizer migration assessment methodologies applicable to DEHA).
- BenchChem. (2025). Bis(2-ethylhexyl) adipate-d8 (Product Data).[5][Link](#)(Reference for chemical properties of the deuterated standard).

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